N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets by binding to active sites, leading to changes in the targets’ function . .
Biochemical Pathways
The biochemical pathways affected by Oprea1_175027 are currently unknown. Given the compound’s structure, it may influence pathways involving similar compounds or those associated with its potential targets
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells , potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of Oprea1_175027’s action are currently unknown. Its potential interactions with cellular targets suggest it may influence cellular functions or signaling pathways
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . The specific environmental influences on Oprea1_175027’s action are yet to be determined.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-12(2)24-18-16(11)17(20-10-21-18)19-8-7-13-5-6-14(22-3)15(9-13)23-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXBKSYGGIECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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